molecular formula C18H18FN5OS B12153419 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide

Cat. No.: B12153419
M. Wt: 371.4 g/mol
InChI Key: XUUXUINBZCPFDS-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the dimethylphenyl group contributes to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide exhibits unique properties such as enhanced stability, higher bioavailability, and a broader spectrum of biological activities. These characteristics make it a valuable compound for further research and development .

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-11-7-12(2)9-13(8-11)21-16(25)10-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

XUUXUINBZCPFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C

Origin of Product

United States

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